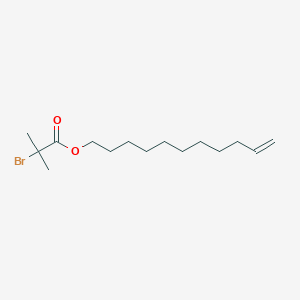
Ethyl 4-phenylthiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of Ethyl 4-phenylthiazole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in methanol at 20℃ . The reaction mixture is stirred for 4 hours and the methanol is removed by rotary evaporation . The resultant mixture is adjusted to pH=5–6 with 1N HCl solution . The precipitated white solid is collected by filtration and dried to give the carboxylic acid intermediate .Molecular Structure Analysis
The InChI code for Ethyl 4-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 4-phenylthiazole-2-carboxylate is a solid or viscous liquid . The compound’s physical form, storage temperature, and shipping temperature are all normal .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Ethyl 4-phenylthiazole-2-carboxylate derivatives have shown promising applications in the treatment of Alzheimer's Disease. For instance, a study by (Shi et al., 2017) found that these derivatives possess good cholinesterase-inhibition activities, which is significant in Alzheimer's treatment. Specifically, one derivative demonstrated excellent acetylcholinesterase-inhibition and butyrylcholinesterase-inhibition abilities, crucial for managing Alzheimer's symptoms.
Photophysical Properties
Ethyl 4-phenylthiazole-2-carboxylate compounds have been studied for their photophysical properties. (Amati et al., 2010) explored the photochemical reactions and photophysical properties of these compounds. They found significant absorptions primarily due to π→π* transitions, which are essential for understanding the electronic properties of these molecules.
Antimicrobial Activity
The antimicrobial activities of Ethyl 4-phenylthiazole-2-carboxylate derivatives have also been a focus of research. For example, (Desai et al., 2019) synthesized modified versions of these compounds and tested them against various bacterial and fungal strains. The study demonstrated promising antimicrobial properties, highlighting potential applications in fighting infections.
Antituberculosis Activity
In the realm of tuberculosis treatment, (Jeankumar et al., 2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed significant inhibition against Mycobacterium tuberculosis, offering potential as new antituberculosis agents.
Antileukemic Activity
Ethyl 4-phenylthiazole-2-carboxylate compounds have also been investigated for their antileukemic properties. (Nikolova et al., 2004) synthesized complexes of these compounds with Ruthenium (III), finding significant antileukaemic activity on various human cells. This study highlights the potential of these compounds in cancer treatment.
Fluorescent Probing
In the field of analytical chemistry, ethyl 4-phenylthiazole-2-carboxylate derivatives have been used as fluorescent probes. (Wang et al., 2017) developed a ratiometric fluorescent probe based on these compounds for the detection of biothiols in living cells. This application is crucial for studying physiological processes and cellular functions.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFISTWSEPVSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647089 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylthiazole-2-carboxylate | |
CAS RN |
31877-30-2 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)


![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)




![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

